N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea
Overview
Description
“N-[2-(1H-imidazol-5-yl)ethyl]-N’-(3-methylphenyl)urea” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been a topic of interest due to their broad range of chemical and biological properties . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Chemical Reactions Analysis
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
- Imidazole derivatives have demonstrated antibacterial and antimycobacterial properties. Researchers have explored their potential as agents against bacterial infections, including tuberculosis .
- Some imidazole-containing compounds exhibit anti-inflammatory activity. They may modulate immune responses and reduce inflammation, making them relevant for conditions like rheumatoid arthritis .
- Imidazole derivatives have been investigated for their antitumor effects. These compounds may interfere with cancer cell growth and proliferation .
- Certain imidazole-based molecules show promise in managing diabetes. They may influence glucose metabolism or insulin sensitivity .
- Imidazole compounds can act as antioxidants, scavenging free radicals and protecting cells from oxidative damage .
- Imidazole derivatives have been studied for their potential to induce ulcers. Understanding their mechanisms of action can provide insights into gastrointestinal health .
Antibacterial and Antimycobacterial Activity
Anti-Inflammatory Effects
Antitumor Properties
Antidiabetic Potential
Antioxidant Activity
Ulcerogenic Activity
Additionally, it’s worth noting that imidazole-containing compounds play a crucial role in drug development. Commercially available drugs often incorporate the 1,3-diazole ring, such as clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial) .
Future Directions
The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary . Imidazole has become an important synthon in the development of new drugs . Therefore, “N-[2-(1H-imidazol-5-yl)ethyl]-N’-(3-methylphenyl)urea” and other imidazole derivatives may have potential applications in the development of novel drugs.
Mechanism of Action
Target of Action
This compound contains an imidazole ring, which is a key component in many biologically active molecules . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions . The exact mode of action would depend on the specific target and the surrounding biochemical environment.
Biochemical Pathways
Imidazole derivatives are involved in a wide range of biological processes, including serving as key components in many enzymes and proteins . The specific pathways affected by this compound would depend on its precise targets.
properties
IUPAC Name |
1-[2-(1H-imidazol-5-yl)ethyl]-3-(3-methylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-10-3-2-4-11(7-10)17-13(18)15-6-5-12-8-14-9-16-12/h2-4,7-9H,5-6H2,1H3,(H,14,16)(H2,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVRSBVHGXXVNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCC2=CN=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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